![molecular formula C18H19N3O2 B1672174 Irampanel CAS No. 206260-33-5](/img/structure/B1672174.png)
Irampanel
概述
描述
准备方法
依拉帕奈的合成涉及几个步骤,从制备恶二唑环开始。 合成路线通常涉及苯肼衍生物与适当的羧酸衍生物反应形成恶二唑环 . 反应条件通常包括使用脱水剂,例如三氯氧磷 (POCl3) 或亚硫酰氯 (SOCl2),以促进环化过程
化学反应分析
科学研究应用
Efficacy and Safety
Irampanel has been extensively studied as an adjunctive therapy in patients with refractory epilepsy. A multicenter observational study involving 1,121 patients demonstrated significant efficacy, with a median reduction in seizure frequency of 75% at 12 months and a retention rate of approximately 49.5% at 24 months . The study highlighted that:
- Seizure Freedom : About 35.3% of patients achieved complete seizure freedom after one year.
- Tolerability : The drug was generally well tolerated, with adverse events consistent with known safety profiles.
Real-World Evidence
The ESPRITE study focused on real-world data from Indian patients, emphasizing the need for next-generation antiseizure medications that can be optimized for diverse patient populations . This observational study revealed:
- Patient Demographics : Inclusion of a broader demographic compared to traditional clinical trials.
- Efficacy Outcomes : Similar efficacy outcomes to those observed in controlled clinical trials.
Comparative Data Tables
Stroke
This compound's neuroprotective properties are being explored in stroke management. Early-phase trials have indicated that it may reduce ischemia-induced damage and improve outcomes following cerebral ischemia . A notable finding from preclinical studies showed a significant reduction in mortality rates associated with global ischemia when treated with this compound.
Other Neurological Disorders
Research is ongoing into the potential applications of this compound in other neurological conditions, including chronic pain syndromes and neurodegenerative diseases, although these applications remain largely exploratory at this stage.
Case Study: Efficacy in Treatment-Resistant Epilepsy
A retrospective analysis involving patients who were resistant to multiple antiseizure medications showed that after initiating treatment with this compound, many experienced substantial improvements in seizure control and quality of life metrics over a follow-up period of two years.
Case Study: Tolerability Profile
In another observational study, patients reported manageable side effects primarily related to dizziness and fatigue, which were consistent across various demographics and did not lead to significant discontinuation rates.
作用机制
相似化合物的比较
生物活性
Irampanel, also known as perampanel, is a non-competitive antagonist of the AMPA receptor, primarily used as an adjunctive treatment for epilepsy. Its biological activity encompasses various pharmacological effects, including modulation of neurotransmitter release, impact on seizure control, and potential effects on motor coordination and cardiovascular function. This article reviews the biological activity of this compound based on diverse sources, including clinical studies, pharmacological assessments, and safety profiles.
This compound selectively inhibits AMPA-type glutamate receptors, which are crucial in mediating excitatory synaptic transmission in the central nervous system (CNS). By blocking these receptors, this compound reduces excitatory neurotransmission, thus contributing to its anticonvulsant properties. Studies indicate that this compound does not significantly bind to other receptor types or transporters at clinically relevant concentrations, highlighting its selectivity for AMPA receptors .
Binding Affinity and Selectivity
This compound exhibits a low binding affinity for various receptors beyond AMPA, with notable findings including:
- Weak binding to melatonin receptors (MT1) and adenosine receptors (A1, A2A, A3) at higher concentrations (10 µg/mL).
- No significant binding to 86 tested receptor channels and transporters at lower concentrations (1 µg/mL) .
Efficacy in Seizure Management
Clinical trials have demonstrated that this compound is effective in reducing seizure frequency in patients with focal epilepsy. A multicenter observational study involving 503 patients reported a retention rate of 89% at 12 months, with significant reductions in seizure frequency observed over time:
Time Point | Median Seizure Frequency (per 28 days) | Percentage Reduction |
---|---|---|
Baseline | 1.84 | - |
Visit 1 | 0.77 | -64% |
Visit 2 | 0.10 | -99% |
Visit 3 | 0.07 | -99% |
The study also noted a high responder rate for sustained seizure freedom across multiple visits .
Safety and Tolerability
This compound is generally well-tolerated, with treatment-emergent adverse events occurring in approximately 25% of patients. The most common adverse events included:
Adverse Event | Visit 1 (n=481) | Visit 2 (n=288) | Visit 3 (n=114) |
---|---|---|---|
Drowsiness | 14% | 15% | 17% |
Dizziness/Vertigo | 31% | 20% | 22% |
Irritability/Nervousness/Insomnia | 36% | 39% | 39% |
Serious Adverse Events | 5.1% | 14% | 0 |
These findings indicate that while adverse events are present, they are less frequent than in randomized controlled trials .
Case Studies and Real-World Evidence
Several case studies have reinforced the efficacy and safety profile of this compound in real-world settings. For instance, a retrospective analysis showed that patients who initiated this compound as an early add-on therapy experienced higher rates of early seizure freedom compared to those who started it later in their treatment regimen .
属性
CAS 编号 |
206260-33-5 |
---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI 键 |
QZULPCPLWGCGSL-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
规范 SMILES |
CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
外观 |
Solid powder |
Key on ui other cas no. |
206260-33-5 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BIIR 561 CL BIIR-561CL dimethyl-(2-(2-(3-phenyl-(1,2,4)oxadiazol-5-yl)phenoxy)ethyl)amine hydrochloride irampanel |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。